Ethyl 9h-fluoren-1-ylcarbamate
Overview
Description
Ethyl 9h-fluoren-1-ylcarbamate is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.29 g/mol. It is a colorless, tasteless, and odorless ester that is used in various fields of research and industry
Preparation Methods
The synthesis of ethyl 9h-fluoren-1-ylcarbamate can be achieved through several methods. One common approach involves the reaction of fluorenone propargylic alcohol with 2-aminobenzamide in the presence of boron trifluoride etherate (BF3·OEt2) as a catalyst . This reaction typically occurs at room temperature and yields the desired product in good yields. Another method involves the use of N-bromosuccinimide (NBS) to afford brominated derivatives of the compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Ethyl 9h-fluoren-1-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions can be carried out using halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield fluorenone derivatives, while reduction can produce fluorenyl alcohols. Substitution reactions can introduce various functional groups onto the fluorenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 9h-fluoren-1-ylcarbamate has been widely investigated for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it has been studied for its potential as an anti-inflammatory agent and inhibitor of leukocyte activity . In medicine, this compound is explored for its potential therapeutic effects and as a precursor for drug development.
In industry, this compound is used in the production of materials such as semiconductors, optoelectronics, and organic dyes . Its fluorescent properties make it valuable for applications in bright and efficient displays, solar cells, and fuel cells .
Mechanism of Action
The mechanism of action of ethyl 9h-fluoren-1-ylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 9h-fluoren-1-ylcarbamate can be compared with other similar compounds, such as methyl fluorenylcarbamate and propyl fluorenylcarbamate. These compounds share similar structural features but differ in their alkyl groups attached to the carbamate moiety. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds.
Similar compounds include:
- Methyl fluorenylcarbamate
- Propyl fluorenylcarbamate
- Butyl fluorenylcarbamate
Each of these compounds has its own unique set of properties and applications, making them valuable in different scientific and industrial contexts.
Biological Activity
Ethyl 9H-fluoren-1-ylcarbamate, also known as ethyl carbamate of fluorene, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fluorene backbone with an ethyl carbamate moiety. Its molecular formula is with a molecular weight of approximately 241.29 g/mol. The compound's structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbamate group can undergo hydrolysis, releasing active intermediates that may influence biochemical pathways. Notably, the compound has been studied for its potential as an anti-inflammatory agent and an inhibitor of leukocyte activity .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and reduce leukocyte migration in response to inflammatory stimuli. This suggests a mechanism involving the modulation of signaling pathways associated with inflammation.
Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Anticancer | Cytotoxic effects on cancer cells | |
Enzyme inhibition | Modulation of enzyme activity |
Case Study: Inhibition of Leukocyte Activity
A study investigated the effects of this compound on leukocyte activity in a murine model. The results indicated that treatment with the compound significantly reduced leukocyte infiltration in inflamed tissues compared to controls. This effect was correlated with decreased levels of inflammatory mediators such as TNF-alpha and IL-6, highlighting its potential therapeutic application in inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of fluorene derivatives with carbamates under appropriate conditions. Variations in synthesis can lead to derivatives with enhanced biological activities, providing avenues for further research into structure-activity relationships (SAR) .
Properties
IUPAC Name |
ethyl N-(9H-fluoren-1-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-19-16(18)17-15-9-5-8-13-12-7-4-3-6-11(12)10-14(13)15/h3-9H,2,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCBTEMDPJMHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298519 | |
Record name | ethyl 9h-fluoren-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-06-9 | |
Record name | NSC123838 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 9h-fluoren-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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